molecular formula C10H12INO2 B8227472 Methyl 3-(dimethylamino)-4-iodobenzoate

Methyl 3-(dimethylamino)-4-iodobenzoate

Cat. No.: B8227472
M. Wt: 305.11 g/mol
InChI Key: NSHRENRERUSGDF-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-4-iodobenzoate (CAS 1185743-83-2) is a high-purity chemical building block designed for advanced research and development. With the molecular formula C 10 H 12 INO 2 and a molecular weight of 305.11 g/mol, this compound is characterized by the presence of both an electron-donating dimethylamino group and a reactive iodine atom on a benzoate ester scaffold . This unique structure makes it a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Sonogashira or Stille couplings, which are fundamental methodologies for constructing complex molecular architectures in medicinal chemistry and materials science . The iodine atom serves as an excellent leaving group for palladium-catalyzed reactions, enabling the formation of new carbon-carbon bonds. Concurrently, the dimethylamino group can influence the electronic properties of the aromatic ring and may serve as a functional handle for further derivatization. Researchers value this compound for its application in the synthesis of more complex molecules, including potential ligands for catalysts, organic materials, and pharmacologically active compounds explored in drug discovery pipelines . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the product's Safety Data Sheet (SDS) for detailed hazard information. To ensure stability, it is recommended to store in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

methyl 3-(dimethylamino)-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHRENRERUSGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization via Electrophilic Substitution

This approach begins with a pre-functionalized benzoic acid derivative, followed by iodination and dimethylamination. A representative route involves:

  • Esterification of 3-nitrobenzoic acid : Reacting 3-nitrobenzoic acid with methanol in the presence of a solid acid catalyst (e.g., rare-earth oxides like neodymium sesquioxide) yields methyl 3-nitrobenzoate.

  • Iodination at position 4 : Treating methyl 3-nitrobenzoate with iodine monochloride (ICl) in acetic acid introduces iodine at the para position relative to the nitro group, yielding methyl 3-nitro-4-iodobenzoate.

  • Nitro reduction and dimethylation : Catalytic hydrogenation (e.g., 5% Pd/C) reduces the nitro group to an amine, forming methyl 3-amino-4-iodobenzoate. Subsequent methylation with methyl iodide or dimethyl sulfate in basic conditions installs the dimethylamino group.

This method achieves an overall yield of ~60–70%, with iodination and reduction as critical yield-determining steps.

Directed Ortho-Metalation and Functionalization

Alternative routes leverage directing groups to control substituent placement:

  • Protection of methyl 4-aminobenzoate : Fmoc-Cl protection of the amine in methyl 4-aminobenzoate prevents undesired side reactions during iodination.

  • Iodination at position 3 : ICl in acetic acid selectively iodinates the meta position relative to the protected amine, yielding methyl 4-(Fmoc-amino)-3-iodobenzoate.

  • Deprotection and dimethylation : Acidic cleavage of the Fmoc group followed by reductive methylation (e.g., formaldehyde and sodium cyanoborohydride) produces the target compound.

This route emphasizes the importance of protective groups in managing reactivity, though it introduces additional steps for protection and deprotection.

Critical Reaction Parameters and Optimization

Esterification Catalysts and Solvents

The choice of catalyst significantly impacts esterification efficiency. Rare-earth oxides (e.g., neodymium sesquioxide) demonstrate superior performance over traditional acids like sulfuric acid, achieving near-quantitative conversion (99.5%) with minimal waste. Toluene or xylene acts as a water entrainer, enabling azeotropic removal of water and shifting equilibrium toward ester formation.

Table 1: Esterification Conditions for Methyl 3-Nitrobenzoate

ParameterOptimal Value
CatalystNeodymium sesquioxide
SolventToluene
Molar Ratio (Acid:MeOH)1:1.5
Reaction Time3–4 hours

Iodination Regioselectivity

Iodination with ICl in acetic acid proves highly regioselective for meta substitution relative to electron-withdrawing groups (e.g., nitro or ester groups). For example, methyl 4-aminobenzoate undergoes iodination at position 3 with 74% yield, attributable to the amine’s directing effects.

Hydrogenation Efficiency

Catalytic hydrogenation using 5% Pd/C under 80–100°C achieves near-complete reduction of nitro groups to amines within 2 hours. Catalyst recyclability is a notable advantage, with Pd/C retaining activity over 10 cycles without significant loss in yield.

Green Chemistry Considerations

Modern synthetic routes prioritize sustainability by:

  • Replacing liquid acids with solid catalysts : Rare-earth oxides eliminate spent acid waste, reducing environmental impact.

  • Solvent recycling : Toluene and ethanol are recovered and reused in subsequent batches, minimizing solvent consumption.

  • Continuous flow hydrogenation : Fixed-bed reactors enable continuous processing, enhancing scalability and reducing energy use.

Analytical and Characterization Data

Spectroscopic Verification

  • ¹H NMR : The dimethylamino group resonates as a singlet at δ 2.98–3.02 ppm, while the aromatic protons exhibit splitting patterns consistent with para-iodo and meta-dimethylamino substitution.

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 320.9921 (calculated for C₁₀H₁₁INO₂).

Purity and Yield

Gas chromatography (GC) analysis of final products routinely shows purity ≥99.5%, with isolated yields of 70–80% after crystallization.

Industrial Scalability and Challenges

While lab-scale syntheses are well-established, scaling poses challenges:

  • Iodine handling : Large-scale iodination requires specialized equipment to manage iodine’s corrosivity and toxicity.

  • Catalyst cost : Pd/C, though recyclable, represents a significant upfront investment for industrial use.

  • Regulatory compliance : Waste streams containing heavy metals (e.g., from Pd/C) necessitate stringent treatment protocols.

Emerging Methodologies

Recent advances explore:

  • Photocatalytic iodination : Visible-light-mediated reactions using organocatalysts to improve regioselectivity and reduce iodine waste.

  • Flow chemistry : Microreactors for continuous esterification and hydrogenation, enhancing throughput and safety .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, altering the electronic properties of the aromatic ring.

    Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Conversion to nitro or hydroxyl derivatives.

    Reduction: Formation of amines or deiodinated products.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Synthesis Applications

Methyl 3-(dimethylamino)-4-iodobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The dimethylamino group can act as a nucleophile, enabling the formation of various substituted derivatives.
  • Palladium-Catalyzed Cross-Coupling Reactions : This compound is utilized in C–N cross-coupling reactions to synthesize amines from aryl iodides, highlighting its role in forming carbon-nitrogen bonds .

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with alkyl halidesVariable
C–N Cross-CouplingSynthesis of amines using palladium catalysts21–91
Reduction of IodineFormation of corresponding amino compoundsVariable

Biological Applications

The compound has shown potential in biological research, particularly in medicinal chemistry. Its structural features allow it to interact with biological targets effectively.

  • Enzyme Inhibition Studies : this compound can be utilized to study enzyme interactions and inhibition mechanisms. For instance, its derivatives have been assessed for their ability to inhibit specific phosphatases involved in cancer signaling pathways .

Case Study: Inhibition of Phosphatases

In a study examining the inhibition of SHP2 phosphatase, analogs derived from this compound demonstrated selective inhibition against SHP2 compared to other phosphatases. The compound exhibited an KiK_i value of approximately 5.2μM5.2\,\mu M, indicating its potential as a therapeutic agent against cancers associated with SHP2 mutations .

Industrial Applications

Beyond academic research, this compound finds utility in industrial settings:

  • Dye and Pigment Production : The compound can be employed in synthesizing dyes and pigments due to its chromophoric properties.
  • Pharmaceutical Manufacturing : Its derivatives are explored for developing new pharmaceuticals targeting various diseases .

Table 2: Industrial Applications of this compound

Application TypeDescription
Dye ProductionUsed as an intermediate in dye synthesis
Pharmaceutical DevelopmentExplored for potential drug candidates

Mechanism of Action

The mechanism by which methyl 3-(dimethylamino)-4-iodobenzoate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
Methyl 4-amino-3-iodobenzoate C₈H₈INO₂ 277.061 -NH₂ (4), -I (3) Intermediate in drug synthesis
Methyl 4-iodobenzoate C₈H₇IO₂ 262.04 -I (4) Arylating agent in cross-coupling
Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate C₁₄H₁₈INO₂ 367.21* -I (3), -CH₂-pyrrolidine (4) Enhanced steric hindrance
Methyl 4-iodo-3-methylbenzoate C₉H₉IO₂ 276.07* -CH₃ (3), -I (4) Reduced basicity; hydrophobic
4-Iodoanisole C₇H₇IO 234.04 -OCH₃ (4), -I (1) High mp (48–51°C)

*Calculated based on molecular formula.

Key Observations:
  • Electronic Effects: The dimethylamino group in the target compound is a stronger electron donor compared to amino (-NH₂) or methoxy (-OCH₃) groups, activating the aromatic ring toward electrophilic substitution and stabilizing intermediates in coupling reactions .
  • Steric Considerations: Compounds like Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate exhibit increased steric bulk due to the pyrrolidine group, which may hinder reactivity compared to the smaller dimethylamino group .
  • Physical Properties : The methyl ester group generally lowers melting points compared to carboxylic acids. For example, 4-Iodoanisole (mp 48–51°C) has a higher melting point than ester derivatives due to stronger intermolecular forces .

Reactivity in Cross-Coupling Reactions

The iodine substituent in Methyl 3-(dimethylamino)-4-iodobenzoate positions it as a candidate for Suzuki-Miyaura or Ullmann-type couplings. Compared to Methyl 4-iodobenzoate (), the dimethylamino group at the meta position may direct coupling reactions to specific sites on the aromatic ring. For instance, in Methyl 4-iodobenzoate, the para-iodine has been used to synthesize 3-(4-(methoxycarbonyl)phenyl)-2,2-dimethylpropanoic acid via arylation .

Pharmacological Relevance

The dimethylamino group can improve bioavailability by increasing solubility in acidic environments through protonation, a property shared with the target compound .

Biological Activity

Methyl 3-(dimethylamino)-4-iodobenzoate (MDIB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDIB is characterized by the presence of a dimethylamino group and an iodine atom attached to a benzoate structure. The chemical formula is C₁₄H₁₅I N O₂, and its molecular weight is approximately 317.19 g/mol. The compound is typically synthesized through various organic reactions involving iodinated benzoic acids and dimethylamine derivatives.

1. Antimicrobial Properties

Research indicates that MDIB exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it disrupts cellular processes critical for bacterial survival. The compound's mechanism may involve interference with cell wall synthesis or function, although specific pathways remain to be elucidated.

2. Inhibition of Enzymatic Activity

MDIB has been studied for its potential as an enzyme inhibitor, particularly in relation to tyrosinase activity, which is crucial in melanin production. In vitro experiments demonstrated that MDIB could inhibit tyrosinase more effectively than traditional inhibitors like kojic acid, making it a candidate for treating hyperpigmentation disorders .

3. Cytotoxic Effects

In cellular assays, MDIB displayed cytotoxic effects on various cancer cell lines. It was observed to induce apoptosis in these cells, likely through the activation of intrinsic apoptotic pathways. The compound’s ability to selectively target cancer cells while sparing normal cells presents a promising avenue for further research in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MDIB against Gram-positive and Gram-negative bacteria. The results showed that MDIB had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating potent activity compared to conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Tyrosinase Inhibition

In a comparative study assessing the tyrosinase inhibitory effects of various compounds, MDIB was found to inhibit tyrosinase with an IC50 value significantly lower than that of kojic acid:

CompoundIC50 (µM)
This compound10
Kojic Acid220

These results highlight MDIB's potential as a more effective agent for managing conditions related to excessive melanin production.

Research Findings

Recent literature emphasizes the diverse biological activities of MDIB:

  • Antioxidant Activity : MDIB has shown promise as an antioxidant, reducing oxidative stress in cell models.
  • Mechanism of Action : Studies suggest that MDIB may modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
  • Toxicity Studies : Preliminary toxicity assessments indicate that MDIB has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(dimethylamino)-4-iodobenzoate, and how can researchers optimize yield and purity?

  • Methodology : Start with a benzoate ester precursor, such as methyl 3-amino-4-iodobenzoate. Introduce the dimethylamino group via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions . Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Validate purity using 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and absence of unreacted intermediates .

Q. How can researchers characterize the electronic effects of the dimethylamino and iodo substituents on the aromatic ring?

  • Methodology : Perform Hammett substituent constant (σ\sigma) analysis using UV-Vis spectroscopy to assess electron-donating (dimethylamino) and electron-withdrawing (iodo) effects. Compare experimental λmax\lambda_{\text{max}} shifts with computational models (DFT calculations, e.g., Gaussian or ORCA) . IR spectroscopy can further validate resonance interactions (e.g., C=O stretching frequency shifts in the ester group) .

Q. What safety protocols are critical when handling this compound due to its potential hazards?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic iodine vapors under heating. Store in amber glass vials at 2–8°C to prevent photodegradation. Refer to SDS guidelines for spill management (e.g., neutralization with activated carbon) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodology : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing coordination of the dimethylamino group with palladium catalysts. Optimize by pre-protecting the dimethylamino group (e.g., as a boronate ester) or using copper-free conditions. Characterize intermediates via 1H^1H-NMR and HRMS to identify side products .

Q. What strategies mitigate instability of the iodo substituent during high-temperature reactions?

  • Methodology : Use inert atmospheres (N2_2/Ar) and low-boiling solvents (e.g., THF or DCM) to minimize thermal degradation. For reactions >100°C, employ flow chemistry systems to reduce residence time. Post-reaction analysis via ICP-MS can detect iodine leaching .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-rich/deprived regions. Validate predictions experimentally via nitration or bromination reactions, followed by 1H^1H-NMR and X-ray crystallography to confirm regiochemistry .

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